Molecular Weight and Calculated Lipophilicity Advantage Over Unsubstituted Analog
The target compound (185.26 g·mol⁻¹) possesses an additional methyl group relative to the unsubstituted analog 1,4-dioxaspiro[4.5]decan-2-ylmethanamine (CAS 45982-66-9; 171.24 g·mol⁻¹) . This methyl substitution is predicted to increase lipophilicity (cLogP) and metabolic stability, as spirocyclic groups with increased alkyl substitution generally exhibit reduced metabolic clearance while maintaining favorable three-dimensional topology .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 185.26 g·mol⁻¹ |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.5]decan-2-ylmethanamine (CAS 45982-66-9), MW = 171.24 g·mol⁻¹ |
| Quantified Difference | ΔMW = +14.02 g·mol⁻¹ (one methyl group); lipophilicity increase inferred from class-level trend |
| Conditions | Vendor-reported molecular weights; lipophilicity trend derived from spirocyclic amine SAR literature |
Why This Matters
The higher molecular weight and predicted increased lipophilicity can improve membrane permeability and metabolic stability in biological assays, making this compound preferable for lead optimization programs targeting intracellular targets.
